2-CMDO

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.

Biologie: Untersucht auf seine Auswirkungen auf Dopaminrezeptoren, wodurch Einblicke in die Neurotransmitterfunktion und Rezeptorinteraktionen gewonnen werden.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

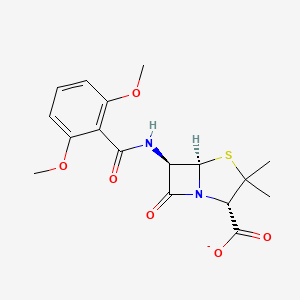

Der Wirkmechanismus von 2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat beinhaltet seine Interaktion mit Dopaminrezeptoren. Als Dopamin-D2-ähnlicher Rezeptorantagonist bindet es an diese Rezeptoren und hemmt deren Aktivität. Diese Interaktion beeinflusst die Neurotransmitter-Signalwege und führt zu verschiedenen physiologischen Effekten . Die Selektivität der Verbindung für D4-Rezeptoren trägt ebenfalls zu ihrem einzigartigen pharmakologischen Profil bei .

Wirkmechanismus

Target of Action

2-CMDO, also known as 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate, primarily targets dopamine D2-like receptors , displaying some selectivity for D4 receptors . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as motor control, cognition, and reward.

Mode of Action

As a dopamine D2-like receptor antagonist , this compound binds to these receptors and inhibits their activity . This inhibition prevents dopamine, a neurotransmitter, from binding to its receptors and triggering a response. This can lead to changes in the signaling pathways within the cells.

Pharmacokinetics

It is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 2-Chlordibenz[b,f]oxepin mit 4-Methylpiperazin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und kann das Erhitzen zur Beschleunigung der Reaktion beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber häufig kontrollierte Temperaturen und spezifische Lösungsmittel .

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Art der Reaktion ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen mit unterschiedlichen funktionellen Gruppen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat kann mit anderen Dopaminrezeptorantagonisten verglichen werden, wie z. B.:

Clozapin: Ein weiterer Dopaminrezeptorantagonist mit einem breiteren Rezeptorprofil.

Haloperidol: Ein bekanntes Antipsychotikum, das Dopaminrezeptoren anvisiert, aber mit unterschiedlicher Selektivität.

Risperidon: Ein Dopaminrezeptorantagonist, der zur Behandlung von Schizophrenie eingesetzt wird.

Die Einzigartigkeit von 2-Chlor-11-(4-methylpiperazino)dibenz[b,f]oxepin-Maleat liegt in seiner spezifischen Selektivität für D4-Rezeptoren, die es von anderen Verbindungen mit breiteren oder unterschiedlichen Rezeptor-Zielen unterscheidet .

Eigenschaften

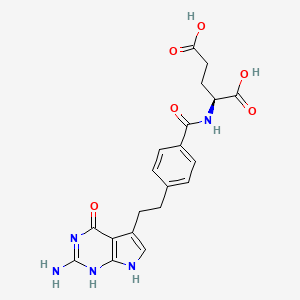

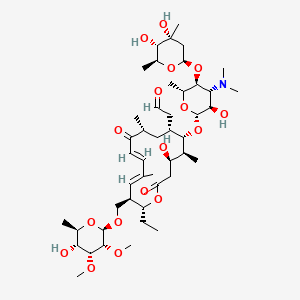

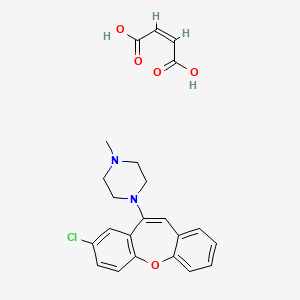

IUPAC Name |

(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHVXDUNWCMZCI-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042571 | |

| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24140-98-5 | |

| Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.